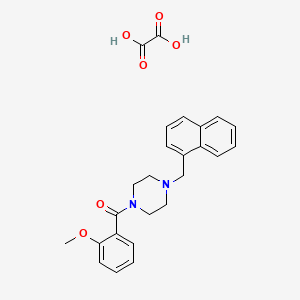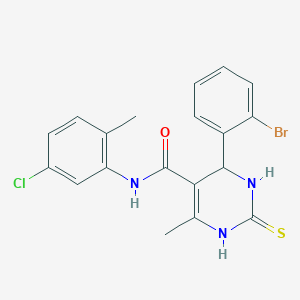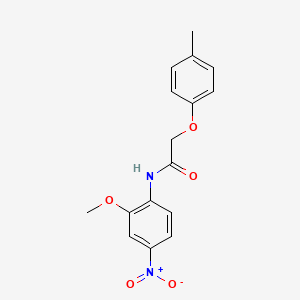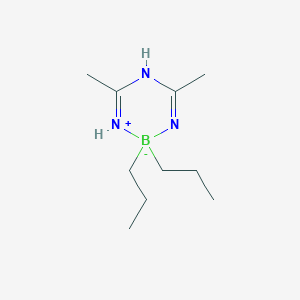![molecular formula C17H18N2O3 B5155243 N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide, commonly known as CPP or CPPene, is a synthetic compound that has gained considerable attention in the field of scientific research due to its potential therapeutic applications. CPPene belongs to the class of furan-2-carboxamides and is known to exhibit anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of CPPene involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. CPPene inhibits PARP, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. Additionally, CPPene inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the immune response.
Biochemical and Physiological Effects:
CPPene has been shown to have a number of biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting PARP, leading to the accumulation of DNA damage. It also inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. In addition, CPPene has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPPene in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has been shown to be effective in inhibiting the growth of various cancer cell lines and suppressing the production of pro-inflammatory cytokines. However, one of the limitations of using CPPene is its potential toxicity. Studies have shown that CPPene can induce liver toxicity in mice, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on CPPene. One area of research is the development of novel CPPene derivatives with improved anti-cancer and anti-inflammatory properties. Another area of research is the investigation of the potential of CPPene as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of CPPene in humans and to identify potential drug interactions.
Synthesis Methods
The synthesis of CPPene involves the reaction between 3-(1-piperidinylcarbonyl)phenylboronic acid and furan-2-carboxylic acid. The reaction is catalyzed by palladium and is carried out under an inert atmosphere. The resulting compound is then purified by column chromatography to obtain CPPene in its pure form.
Scientific Research Applications
CPPene has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CPPene works by inducing apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation. In addition to its anti-cancer properties, CPPene has also been shown to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
properties
IUPAC Name |
N-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-8-5-11-22-15)18-14-7-4-6-13(12-14)17(21)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLXXGYQUPREGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5155164.png)
![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]-beta-alanine](/img/structure/B5155170.png)
![1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
